molecular formula C9H9BrO B1380787 1-Bromo-4-(ethenyloxy)-2-methylbenzene CAS No. 1547364-76-0

1-Bromo-4-(ethenyloxy)-2-methylbenzene

Cat. No.: B1380787
CAS No.: 1547364-76-0
M. Wt: 213.07 g/mol
InChI Key: AMFKFKYFJROPJN-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethenyloxy)-2-methylbenzene is a brominated aromatic compound featuring a methyl group at the 2-position, a bromine atom at the 1-position, and an ethenyloxy (vinyloxy) group at the 4-position. The ethenyloxy group enables further functionalization via addition or coupling reactions, while the bromine atom facilitates cross-coupling chemistry (e.g., Suzuki, Sonogashira).

Properties

IUPAC Name

1-bromo-4-ethenoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-11-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFKFKYFJROPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethenyloxy)-2-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-(ethenyloxy)-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethenyloxy)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(ethenyloxy)-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of polymers and advanced materials with specific properties.

    Pharmaceutical Research: Investigated for potential use in drug development and medicinal chemistry.

    Chemical Biology: Utilized in studies involving enzyme inhibition and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethenyloxy)-2-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethenyloxy group undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Key Applications/Reactivity References
1-Bromo-4-(difluoromethoxy)-2-methylbenzene 1-Br, 2-CH₃, 4-OCHF₂ Difluoromethoxy C₈H₇BrF₂O Liquid crystal intermediates
1-Bromo-4-methoxy-2-phenylmethoxybenzene 1-Br, 4-OCH₃, 2-OCH₂C₆H₅ Methoxy, benzyloxy C₁₄H₁₃BrO₂ Protected phenol intermediates
1-Bromo-4-(trifluoromethoxy)benzene 1-Br, 4-OCF₃ Trifluoromethoxy C₇H₄BrF₃O Electrophilic substitution reactions
1-Bromo-4-(chloromethyl)benzene 1-Br, 4-CH₂Cl Chloromethyl C₇H₆BrCl Dual arylation reactions (Table 5)
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene 1-Br, 4-C≡C-C₆H₄-OCH₃ Ethynyl, methoxy C₁₅H₁₁BrO Sonogashira coupling precursors
1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene 1-Br, 2-CH₃, 4-OCH₂CH₂F Fluoroethoxy C₉H₁₀BrFO Fluorinated liquid crystal monomers

Physical Properties

  • Molecular Weight and Polarity: Fluorinated derivatives (e.g., difluoromethoxy, trifluoromethoxy) exhibit higher molecular weights and lower polarities compared to non-fluorinated analogs. For example, 1-bromo-4-(difluoromethoxy)-2-methylbenzene (C₈H₇BrF₂O, MW 245.04) is less polar than 1-bromo-4-methoxy-2-methylbenzene (C₈H₉BrO, MW 201.06) .
  • Crystallinity and Phase Behavior :

    • Compounds like 1-bromo-4-(2-fluoroethoxy)-2-methylbenzene are used in liquid crystal synthesis due to their rigid aromatic cores and flexible fluoroalkoxy chains .

Key Research Findings

Antimicrobial Activity

Bromo-substituted benzene derivatives with sulfonyl groups (e.g., 1-bromo-4-(phenylsulfonyl)benzene) exhibit broad-spectrum antimicrobial activity. Lipophilicity (clogP > 3) correlates with enhanced potency, as seen in analogs with bromine and trifluoromethoxy groups .

Regioselective Functionalization

The presence of multiple halogens (e.g., bromo and iodo in thiophene derivatives) enables regioselective ethynyl group introduction via Sonogashira coupling, as demonstrated in .

Biological Activity

1-Bromo-4-(ethenyloxy)-2-methylbenzene, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and an ethenyloxy group attached to a methyl-substituted benzene ring, which may influence its interaction with various biological systems.

  • Chemical Formula : C10H11BrO
  • CAS Number : 1547364-76-0
  • Molecular Weight : 229.10 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The bromine atom may enhance the compound's reactivity, allowing it to participate in electrophilic substitution reactions, while the ethenyloxy group may contribute to its solubility and membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as neurotransmitter synthesis.
  • Cell Signaling Modulation : It can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that halogenated phenolic compounds can possess antimicrobial activity against a range of bacteria and fungi.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its possible role in cancer therapy.
  • Neuroprotective Effects : There is evidence suggesting that this compound may modulate neurotransmitter levels, which could be beneficial in neurodegenerative conditions.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various brominated phenols found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 25 µM, suggesting that the compound has potential as an anticancer agent.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
CytotoxicityReduced viability in MCF-7
NeuroprotectionModulation of neurotransmitters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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